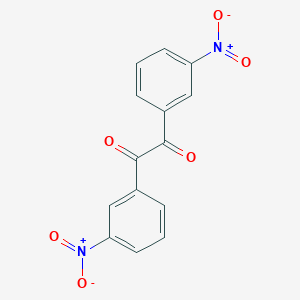
1,2-bis(3-nitrophenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzil, 3,5’-dinitro- is an organic compound characterized by the presence of two nitro groups attached to the benzil structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzil, 3,5’-dinitro- typically involves the nitration of benzil. This process can be carried out using nitric acid in the presence of concentrated sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzil ring .
Industrial Production Methods: In an industrial setting, the production of Benzil, 3,5’-dinitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzil, 3,5’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitrobenzilic acid.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products: The major products formed from these reactions include dinitrobenzilic acid, amino derivatives, and various substituted benzil compounds .
Applications De Recherche Scientifique
Chemistry
Reagent in Organic Synthesis
- Used as a starting material for synthesizing more complex organic molecules.
- Serves as a key intermediate in the preparation of various chemical compounds.
Biology
Biological Activity
- Research indicates potential antimicrobial and anticancer properties of its derivatives.
- Studies have shown that compounds derived from 1,2-bis(3-nitrophenyl)ethane-1,2-dione exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of metal complexes derived from this compound against several pathogens. The results indicated enhanced activity when complexed with metals like copper and cobalt compared to the uncomplexed ligand.
| Compound | Zone of Inhibition (cm) |
|---|---|
| NBTS | 1.0 |
| [Cu(NBTS)₂]Cl₂ | 2.5 |
| [Co(NBTS)₂]Cl₂ | 1.1 |
| Control | 0 |
Medicine
Drug Development
- Investigated for its potential as a drug candidate due to its inhibitory effects on carboxylesterases (CEs), which are important in drug metabolism .
- The compound has shown promise in selectively inhibiting certain enzyme isoforms relevant to disease processes.
Industry
Industrial Applications
- Utilized in the production of dyes and polymers due to its reactive nature.
- Its derivatives are explored for applications in materials science, particularly in creating functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzil, 3,5’-dinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Benzil: The parent compound without nitro groups.
3,5-Dinitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ketone groups in benzil.
Dinitrobenzene: A simpler structure with two nitro groups on a benzene ring.
Uniqueness: Benzil, 3,5’-dinitro- is unique due to the presence of both the benzil structure and the nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
5913-06-4 |
|---|---|
Formule moléculaire |
C14H8N2O6 |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
1,2-bis(3-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
Clé InChI |
SGKVXDKTNJHBCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Key on ui other cas no. |
5913-06-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















